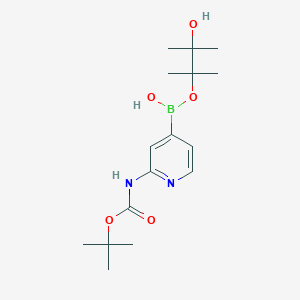
dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate is a deuterated organophosphate compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate typically involves the following steps:
Deuteration of Butanol: The starting material, butanol, is subjected to deuteration to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst.
Phosphorylation: The deuterated butanol is then reacted with phosphorus oxychloride (POCl3) in the presence of a base, such as pyridine, to form dibutyl phosphate.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of butanol are deuterated using industrial-scale reactors.
Continuous Phosphorylation: The deuterated butanol is continuously fed into reactors containing phosphorus oxychloride and a base, allowing for efficient production of dibutyl phosphate.
Automated Purification: Advanced purification systems, such as automated distillation columns and high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form deuterated butanol and phosphoric acid.
Oxidation: It can be oxidized to form deuterated butyl phosphate esters.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Deuterated butanol and phosphoric acid.
Oxidation: Deuterated butyl phosphate esters.
Substitution: Various deuterated organophosphate derivatives.
Aplicaciones Científicas De Investigación
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate has several scientific research applications:
Chemistry: Used as a deuterated reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways involving phosphate esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated polymers and materials with unique physical properties.
Mecanismo De Acción
The mechanism by which dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins that process phosphate esters, altering their activity due to the presence of deuterium.
Pathways Involved: It participates in biochemical pathways involving phosphorylation and dephosphorylation, affecting cellular metabolism and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl phosphate: The non-deuterated analog.
Diethyl phosphate: A similar organophosphate with ethyl groups instead of butyl groups.
Triphenyl phosphate: An organophosphate with phenyl groups.
Uniqueness
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate is unique due to its deuterium content, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This makes it valuable in research applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C12H27O4P |
|---|---|
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,4D2,7D2,10D2 |
Clave InChI |
STCOOQWBFONSKY-CWKDUQAWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OCCCC)OCCCC |
SMILES canónico |
CCCCOP(=O)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


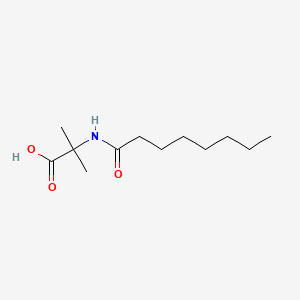
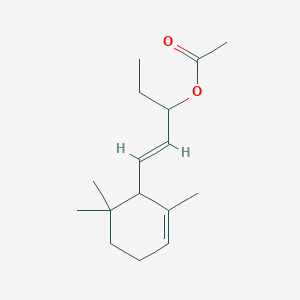
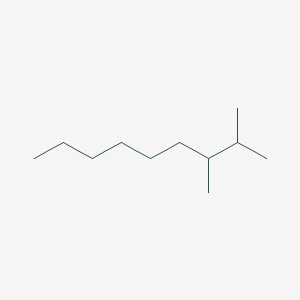

![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
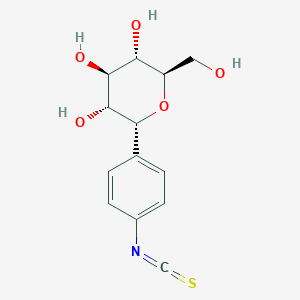
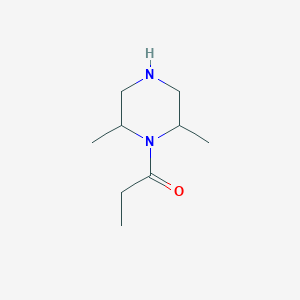
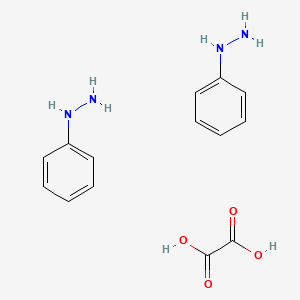
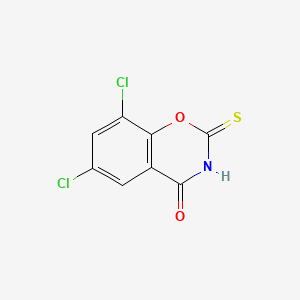

![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)

